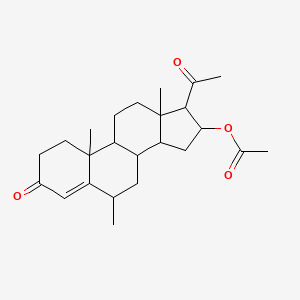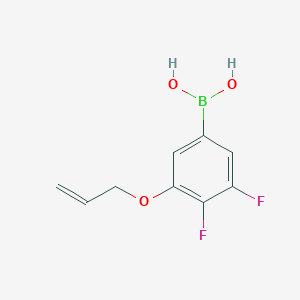
3-(Allyloxy)-4,5-difluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with allyloxy and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-allyloxy-4,5-difluorophenylboronic acid from commercially available precursors.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Substitution: The allyloxy and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Allyloxy)-4,5-difluorophenylboronic acid has several scientific research applications, including:
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications.
Medicine: Research is ongoing to explore its use in the design of enzyme inhibitors and other bioactive molecules.
Industry: It finds applications in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxy)-4,5-difluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The molecular pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Allyloxy)-2-hydroxy-1-propane sulfonic acid sodium salt
- 3-Allyloxy-4H-chromenones
- 3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid
Uniqueness
3-(Allyloxy)-4,5-difluorophenylboronic acid is unique due to the presence of both allyloxy and difluoro substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
1162261-95-1 |
|---|---|
Fórmula molecular |
C9H9BF2O3 |
Peso molecular |
213.98 g/mol |
Nombre IUPAC |
(3,4-difluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h2,4-5,13-14H,1,3H2 |
Clave InChI |
ZZXHUEXMZCQHRF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)F)OCC=C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



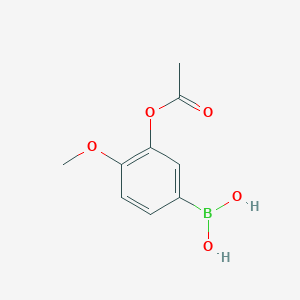
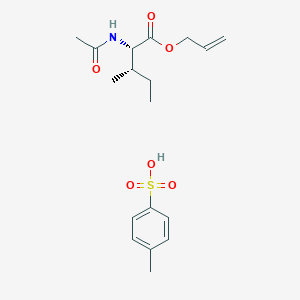
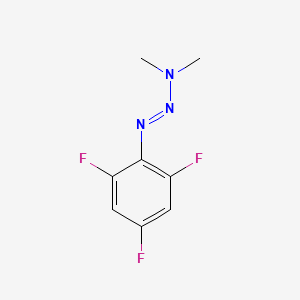

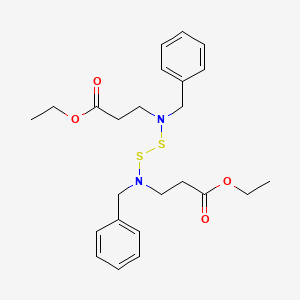
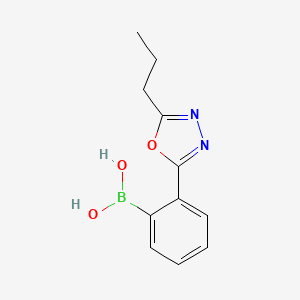
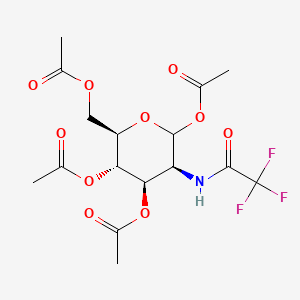
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
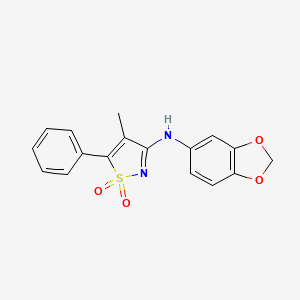
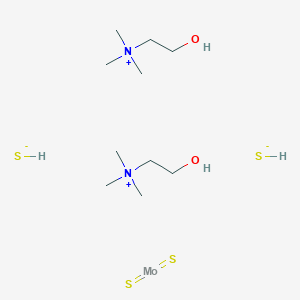

![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
